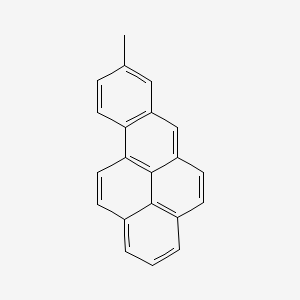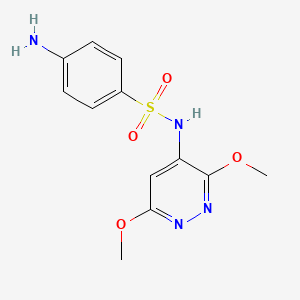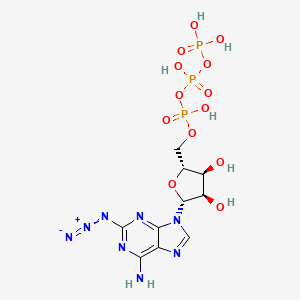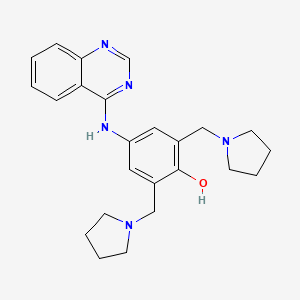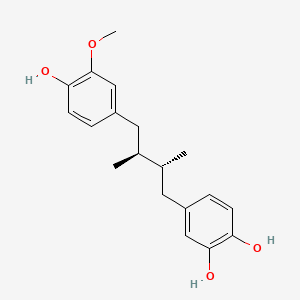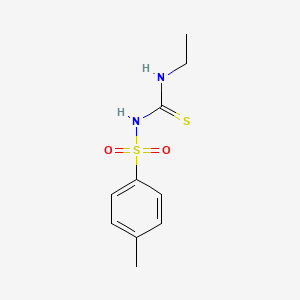
1-Ethyl-3-(4-methylphenyl)sulfonylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-3-(4-methylphenyl)sulfonylthiourea is a sulfonamide.
Scientific Research Applications
Synthesis and Catalysis
1-Ethyl-3-(4-methylphenyl)sulfonylthiourea and related compounds have been utilized in various chemical syntheses. For example, 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, a related compound, has been used as a catalyst in the synthesis of polyhydroquinoline derivatives. This process benefits from being clean, simple, and high-yielding over a short reaction time, and the catalyst can be recycled and reused several times without significant loss of activity (Khaligh, 2014).
Anticancer and Antiviral Activities
Compounds containing the 1-Ethyl-3-(4-methylphenyl)sulfonylthiourea structure have shown promise in medicinal chemistry. For instance, derivatives of celecoxib, which include a similar structure, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One such compound showed significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib (Küçükgüzel et al., 2013). Additionally, novel indolyl aryl sulfones, containing a similar sulfonyl structure, have been developed with potent anti-HIV-1 activities, particularly against strains carrying NNRTI-resistant mutations (Silvestri et al., 2003).
Anticonvulsant Effect
Sulfonylurea and sulfonylthiourea derivatives have been synthesized and tested for their anticonvulsant activity. They show potential in restraining astrocytic Na+, 2HCl, and K+ co-transport, similar to existing anticonvulsant drugs. Compounds in this series were found to be effective against convulsions, with certain derivatives being particularly active and devoid of neurotoxicity (Thakur et al., 2016).
Antibacterial Applications
Novel heterocyclic compounds containing a sulfonamido moiety, structurally related to 1-Ethyl-3-(4-methylphenyl)sulfonylthiourea, have been synthesized with the aim of developing new antibacterial agents. Some of these compounds exhibited high antibacterial activities, highlighting the potential of such structures in the development of new antibacterial drugs (Azab et al., 2013).
properties
Product Name |
1-Ethyl-3-(4-methylphenyl)sulfonylthiourea |
|---|---|
Molecular Formula |
C10H14N2O2S2 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-ethyl-3-(4-methylphenyl)sulfonylthiourea |
InChI |
InChI=1S/C10H14N2O2S2/c1-3-11-10(15)12-16(13,14)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,11,12,15) |
InChI Key |
QKXAKHONQHLDJH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



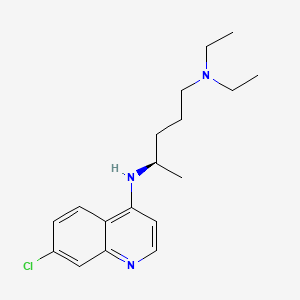
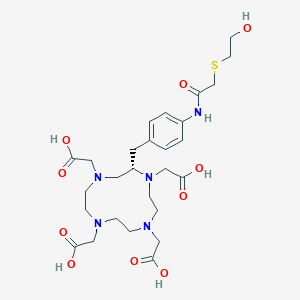

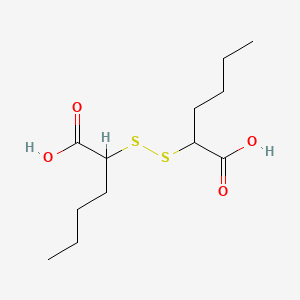
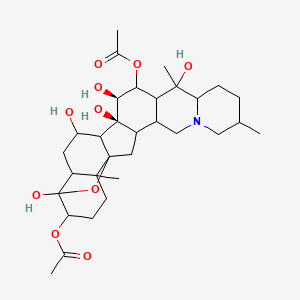
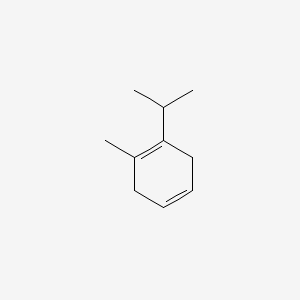
![4,5-Dihydrobenzo[a]pyrene](/img/structure/B1216501.png)
